molecular formula C19H21N5O2S B4579760 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide

Cat. No. B4579760
M. Wt: 383.5 g/mol
InChI Key: IMNBHUJJXBILRM-UHFFFAOYSA-N
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Description

Tetrazole derivatives are of significant interest in various fields of chemistry and pharmacology due to their structural similarity to carboxylic acids and their ability to mimic the biologically active molecules. They are synthesized through various methods and exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of tetrazole derivatives typically involves the cyclization of nitriles with azides or through [3+2] cycloaddition reactions. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a cyclooxygenase-2 inhibitor, demonstrates the complexity and specificity of such synthetic routes (Al-Hourani et al., 2016).

Molecular Structure Analysis

X-ray diffraction analysis is commonly used to determine the molecular and crystal structures of tetrazole derivatives. For instance, the molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with Cd(II) were studied, highlighting the nonplanarity and specific geometric configurations of these compounds (Askerov et al., 2019).

Chemical Reactions and Properties

Tetrazole derivatives undergo various chemical reactions, including substitution and addition reactions, depending on the substituents attached to the tetrazole ring. These reactions are crucial for further functionalization of the tetrazole core and the development of compounds with desired properties.

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide provided insights into its stability and hydrogen bonding patterns (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and potential biological activity, are closely related to the tetrazole ring and the nature of its substituents. The docking studies and structural analyses of tetrazole derivatives offer insights into their interaction with biological targets and potential COX-2 inhibition (Al-Hourani et al., 2015).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-5-10-17(13(2)11-12)24-19(21-22-23-24)27-14(3)18(25)20-15-6-8-16(26-4)9-7-15/h5-11,14H,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNBHUJJXBILRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide
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2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide
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2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide
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2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide
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2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide

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